N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a pyrazole ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazolinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Shares the pyrazole ring structure and exhibits similar chemical properties.
6-Fluoro-2-methyl-4-oxoquinazoline: Contains the quinazolinone moiety and is used in similar applications.
Uniqueness
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combination of the pyrazole and quinazolinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H20FN5O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H20FN5O2/c1-13-10-14(2)28(26-13)18-7-5-17(6-8-18)25-21(29)12-27-15(3)24-20-9-4-16(23)11-19(20)22(27)30/h4-11H,12H2,1-3H3,(H,25,29) |
InChI Key |
GWJNSYSFJAKAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)CN3C(=NC4=C(C3=O)C=C(C=C4)F)C)C |
Origin of Product |
United States |
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